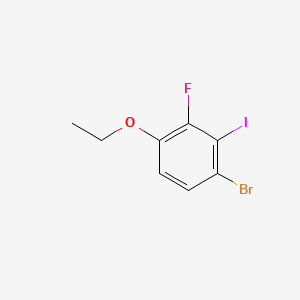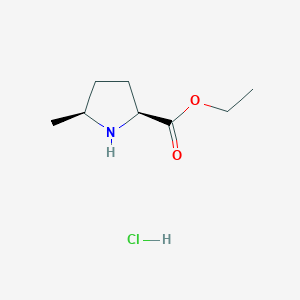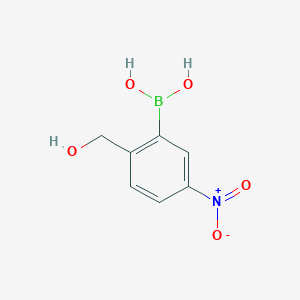
1-Bromo-4-ethoxy-3-fluoro-2-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-ethoxy-3-fluoro-2-iodobenzene is an organic compound with the molecular formula C8H7BrFIO. It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, iodine, and an ethoxy group attached to the benzene ring.
Méthodes De Préparation
The synthesis of 1-Bromo-4-ethoxy-3-fluoro-2-iodobenzene typically involves multi-step organic reactions. One common synthetic route includes:
Halogenation: Introduction of bromine, fluorine, and iodine atoms onto the benzene ring through electrophilic aromatic substitution reactions.
Ethoxylation: Introduction of the ethoxy group via nucleophilic substitution reactions.
Industrial production methods often involve the use of advanced techniques such as:
Friedel-Crafts Acylation: This method involves the acylation of benzene derivatives followed by halogenation and ethoxylation steps.
Sonogashira Coupling: This technique is used for the selective coupling of halogenated benzene derivatives with alkynes.
Analyse Des Réactions Chimiques
1-Bromo-4-ethoxy-3-fluoro-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions are common.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It participates in coupling reactions such as the Sonogashira coupling to form complex organic molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Bromo-4-ethoxy-3-fluoro-2-iodobenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Bromo-4-ethoxy-3-fluoro-2-iodobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s halogen atoms and ethoxy group influence its reactivity and interaction with other molecules. The electrophilic nature of the bromine, fluorine, and iodine atoms allows the compound to participate in various substitution reactions, forming stable intermediates and final products .
Comparaison Avec Des Composés Similaires
1-Bromo-4-ethoxy-3-fluoro-2-iodobenzene can be compared with similar compounds such as:
1-Bromo-4-fluoro-2-iodobenzene: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
1-Bromo-3-ethoxy-2-fluoro-4-iodobenzene: Similar structure but with different positioning of the ethoxy group, affecting its reactivity and applications.
1-Bromo-3-fluoro-2-iodobenzene: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
The presence of the ethoxy group in this compound enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H7BrFIO |
|---|---|
Poids moléculaire |
344.95 g/mol |
Nom IUPAC |
1-bromo-4-ethoxy-3-fluoro-2-iodobenzene |
InChI |
InChI=1S/C8H7BrFIO/c1-2-12-6-4-3-5(9)8(11)7(6)10/h3-4H,2H2,1H3 |
Clé InChI |
OVQMXIZWCZUZJL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=C(C=C1)Br)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-Butyl (3-(2-Oxoethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate](/img/structure/B14034236.png)
![(4R,5S,6S)-3-[(2S,5S)-5-(dimethylcarbamoyl)pyrrolidin-2-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14034241.png)






![1-[2-(6-bromo-1H-benzimidazol-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B14034282.png)
![1-Tosyl-1H-pyrrolo[3,2-B]pyridin-5-OL](/img/structure/B14034303.png)
![4-(4-(Bicyclo[2.2.1]heptan-2-YL)piperazin-1-YL)aniline](/img/structure/B14034308.png)



